Product packaging for Oxaprozin-d10(Cat. No.:)

Oxaprozin-d10

Cat. No.: B1151296
M. Wt: 303.38
Attention: For research use only. Not for human or veterinary use.
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Description

Oxaprozin-d10 is a biochemical tool in which ten hydrogen atoms in the Oxaprozin structure have been replaced by the stable, heavy isotope deuterium. This labeled analog serves as an internal standard for the precise quantification of Oxaprozin in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), helping to improve the accuracy and reliability of pharmacokinetic and metabolism studies. The parent compound, Oxaprozin, is a nonsteroidal anti-inflammatory drug (NSAID) and an orally active, potent inhibitor of the cyclooxygenase (COX) enzymes. It demonstrates inhibitory activity with IC50 values of 2.2 µM for human platelet COX-1 and 36 µM for IL-1-stimulated human synovial cell COX-2. Beyond its COX inhibition, Oxaprozin also inhibits the activation of the NF-κB pathway, which contributes to its anti-inflammatory properties and its ability to induce cell apoptosis. Researchers utilize this compound to investigate the mechanism of action, metabolic profile, and anti-inflammatory effects of Oxaprozin in various experimental models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₈H₅D₁₀NO₃

Molecular Weight

303.38

Synonyms

4,5-Diphenyl-d10-2-oxazolepropanoic Acid;  4,5-Diphenyl-d10-2-oxazolepropionic Acid;  3-(4,5-Diphenyl-d10-oxazol-2-yl)propionic Acid;  Actirin-d10;  Alvo-d10;  Daypro-d10;  Durapro-d10;  Duraprost-d10;  NSC 310839-d10;  Oxapro-d10;  Wy 21743-d10;  β-(4,5-Diphen

Origin of Product

United States

Synthetic Methodologies for Deuterated Oxaprozin Analogs

Principles of Deuterium (B1214612) Labeling in Complex Organic Synthesis

The introduction of deuterium into complex organic molecules is a nuanced process guided by specific strategic goals. One primary rationale is to enhance a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage during enzymatic metabolism. This can improve the drug's pharmacokinetic properties, potentially allowing for lower or less frequent dosing. nih.gov

Beyond metabolic stabilization, deuterated compounds are invaluable as internal standards for quantitative analysis by mass spectrometry. acs.orgmarquette.edu Their chemical behavior is nearly identical to the non-deuterated parent drug, but their increased mass allows them to be distinguished, ensuring accurate measurement in complex biological matrices. arkat-usa.org

General strategies for deuterium incorporation fall into two main categories:

Hydrogen Isotope Exchange (HIE): This involves the direct replacement of hydrogen atoms with deuterium on a pre-existing molecule. acs.orgsnnu.edu.cn This can be achieved using various methods, including exposure to deuterium oxide (D₂O) at high temperatures and pressures, often in the presence of a metal catalyst. ansto.gov.au

Synthesis from Deuterated Building Blocks: This approach involves incorporating smaller, pre-deuterated precursor molecules into a larger molecular framework through a multi-step synthesis. arkat-usa.organsto.gov.au This method often provides greater control over the specific sites of deuteration.

Targeted Deuteration Approaches for Oxaprozin-d10 Synthesis

The synthesis of this compound, which has the molecular formula C₁₈H₅D₁₀NO₃, involves the specific placement of ten deuterium atoms onto the two phenyl rings of the oxaprozin (B1677843) structure. lgcstandards.com This high level of site-specificity suggests that the most effective synthetic route relies on the use of a deuterated starting material rather than late-stage hydrogen-deuterium exchange on the final oxaprozin molecule.

A plausible and targeted synthetic pathway for this compound would begin with a fully deuterated aromatic precursor. The synthesis would likely proceed as follows:

Preparation of Benzil-d10 (B1381010): The synthesis would start from benzene-d6 (B120219), a commercially available deuterated building block. arkat-usa.org Through a series of reactions, such as a Friedel-Crafts acylation followed by oxidation, benzene-d6 can be converted to benzil-d10, a diketone where both phenyl rings are perdeuterated.

Formation of the Oxazole Core: The resulting benzil-d10 is then condensed with an appropriate amino acid derivative, such as β-alanine ethyl ester, to construct the 4,5-di(phenyl-d5)-2-oxazole ring system.

Hydrolysis: The final step involves the hydrolysis of the ester group on the propanoic acid side chain to yield the final product, 4,5-di(phenyl-d5)-2-oxazolepropanoic acid (this compound).

This building-block approach ensures that the deuterium atoms are located exclusively on the phenyl rings, achieving the desired isotopic enrichment at the specified positions. lgcstandards.com

Chemical Strategies for Achieving Site-Specific Deuterium Enrichment

Achieving high levels of site-specific deuterium incorporation is a central challenge in synthesizing isotopically labeled compounds. snnu.edu.cn Several advanced chemical strategies are employed to meet this challenge, particularly for deuterating aromatic C(sp²)-H bonds, which are relevant to the synthesis of this compound precursors.

Catalytic Hydrogen Isotope Exchange (HIE): This is one of the most powerful tools for site-selective deuteration. snnu.edu.cn It often utilizes transition metal catalysts, such as palladium or iridium complexes, to facilitate the exchange of hydrogen for deuterium from a deuterium source like D₂O or D₂ gas. acs.orgresearchgate.net For aromatic systems, specific catalysts can direct deuteration to particular positions on the ring.

Late-Stage Functionalization: While likely not the primary route for this compound, late-stage C-H activation is an evolving strategy that introduces deuterium directly into a complex, fully formed molecule. acs.org This avoids lengthy de novo synthesis but can suffer from challenges in controlling regioselectivity. acs.org

Photocatalysis: Emerging techniques using semiconductor or organophotocatalysts offer mild and efficient pathways for deuteration. researchgate.netnih.gov For instance, photocatalytic methods have been successfully applied to the late-stage modification of drug molecules, including oxaprozin, demonstrating the potential for N-alkylation with deuterated groups. nih.govresearchgate.net

The table below summarizes key strategies for site-specific deuteration.

Interactive Table: Strategies for Site-Specific Deuteration

Strategy Catalyst/Reagent Deuterium Source Targeted Bond Type Key Features Reference
Metal-Catalyzed HIE Palladium (e.g., Pd/C), Iridium Complexes D₂O, D₂ Gas Aromatic C(sp²)-H, Aliphatic C(sp³)-H High efficiency and selectivity possible with directing groups. researchgate.net, snnu.edu.cn, acs.org
Hydrothermal H/D Exchange Metal Catalyst (e.g., Platinum Group) D₂O C-H bonds on various organic motifs Requires high temperatures and pressures; useful for generating perdeuterated precursors. ansto.gov.au, ansto.gov.au
Photocatalytic Deuteration Semiconductor or Organic Photocatalyst Isotopic Water (D₂O), Deuterated Alkanols N-Alkyl groups, various C-H bonds Occurs under mild conditions; high functional group tolerance. nih.gov, researchgate.net

| Deoxygenative Deuteration | Palladium Catalysts | D₂ Balloon, D₂O | Benzylic C(sp³)-H | Converts C-O bonds in alcohols and ketones to C-D bonds. | acs.org |

Purification Techniques for Deuterated Oxaprozin Products

After synthesis, the deuterated product must be isolated and purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. The challenge lies in the fact that isotopic mixtures can be difficult to separate using standard purification techniques due to their nearly identical physical properties. nih.govmarquette.edu However, well-established chromatographic methods are essential for ensuring the high purity of the final compound. ansto.gov.au

Flash Chromatography: This technique is often used for large-scale purification following the initial reaction. ansto.gov.au It operates under pressure, allowing for faster and more efficient separation than traditional column chromatography.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for larger-scale purification methods. ansto.gov.au

The following table details common purification techniques used for deuterated compounds.

Interactive Table: Purification Techniques for Deuterated Products

Technique Principle of Separation Application in Deuterated Synthesis Reference
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. Final purification of the product to achieve high chemical purity (>95%); analytical validation of purity. ansto.gov.au, researchgate.net
Flash Chromatography A rapid form of preparative column chromatography that uses solvent pressure to speed up separation. Initial purification of the crude reaction mixture to isolate the target compound on a larger scale. ansto.gov.au

| Gel Permeation Chromatography (GPC) | Separation based on the size of molecules as they pass through a column packed with porous gel. | Useful for separating the desired product from high molecular weight catalysts or polymers. | ansto.gov.au |

Analytical Validation of Deuterium Incorporation and Isotopic Purity

The final and most critical phase of the synthesis is the analytical validation. This process confirms that the deuterium atoms have been incorporated into the correct positions and determines the isotopic purity of the final product. A combination of spectroscopic techniques is typically employed to provide a comprehensive characterization. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the exact location of the deuterium atoms within the molecule. arkat-usa.organsto.gov.au

¹H NMR (Proton NMR): The disappearance or reduction in the intensity of signals corresponding to the C-H protons at the deuterated positions provides direct evidence of successful deuterium incorporation.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only at the sites of deuteration, confirming the regioselectivity of the labeling.

¹³C NMR: The signals for carbon atoms bonded to deuterium are split into multiplets and may show a slight upfield shift, providing further structural confirmation.

A Certificate of Analysis for a deuterated compound will typically include data from both NMR and MS to validate its structure and isotopic purity. ansto.gov.auansto.gov.au

The table below outlines the primary analytical methods for validating deuterated compounds.

| ¹³C NMR | Shows characteristic splitting patterns (due to C-D coupling) for carbons attached to deuterium. | Confirms the location of deuterium and provides structural verification. | ansto.gov.au |


Advanced Analytical Characterization and Quantification of Oxaprozin D10

Mass Spectrometry (MS) Techniques for Isotopic Compound Analysis

Mass spectrometry is the cornerstone technique for the analysis of isotopically labeled compounds like Oxaprozin-d10. Its ability to differentiate molecules based on their mass-to-charge ratio allows for the distinct detection of the deuterated standard from its unlabeled counterpart.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological fluids. In this context, this compound serves as an ideal internal standard for the quantification of Oxaprozin (B1677843). caymanchem.com The principle relies on adding a precise amount of this compound to a sample prior to processing. Because this compound is chemically identical to Oxaprozin, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. springernature.com

The chromatographic separation, often achieved using a reversed-phase column (e.g., C18), ensures that Oxaprozin and this compound co-elute. amazonaws.comresearchgate.net Upon entering the mass spectrometer, the compounds are ionized, typically via electrospray ionization (ESI), and specific precursor ions are selected for fragmentation. The resulting product ions are monitored in what is known as Multiple Reaction Monitoring (MRM), providing high selectivity and sensitivity. nih.gov By comparing the signal response of the analyte to the known concentration of the internal standard, precise quantification is achieved. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Oxaprozin Analysis

ParameterSettingRationale
Chromatography
ColumnReversed-Phase C18Provides good retention and separation for moderately non-polar compounds like Oxaprozin. wjbphs.com
Mobile PhaseAcetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient)Common mobile phase for NSAID analysis, ensuring good peak shape and ionization efficiency. amazonaws.com
Mass Spectrometry
Ionization ModePositive Ion Electrospray (ESI+)Oxaprozin contains a nitrogen atom that is readily protonated. researchgate.net
Precursor Ion (Oxaprozin)m/z 294.1Corresponds to the protonated molecule [M+H]⁺ of unlabeled Oxaprozin. researchgate.net
Precursor Ion (this compound)m/z 304.1Corresponds to the protonated molecule [M+H]⁺ of the deuterated standard, shifted by 10 Da. lgcstandards.com
Product IonsAnalyte-specific fragmentsSelected based on fragmentation patterns to ensure specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying unknown compounds, such as drug metabolites. researchgate.net When studying the metabolism of Oxaprozin using this compound, HRMS provides a significant advantage. Metabolites formed from this compound will retain the ten deuterium (B1214612) atoms, resulting in a unique isotopic signature and a 10-Dalton mass shift compared to metabolites of the unlabeled drug.

This mass shift allows for the rapid differentiation of drug-related material from endogenous molecules in a complex biological matrix. biophysics-reports.org For example, studies on the parent drug Oxaprozin have identified hydroxylated metabolites in post-administration samples. researchgate.netoup.com If this compound were administered, these hydroxylated metabolites would be readily detected by HRMS as having a mass corresponding to the addition of an oxygen atom to the deuterated parent drug. The high mass accuracy of HRMS instruments (e.g., Orbitrap or TOF) allows for the determination of the elemental composition of the metabolite, which is a critical step in its structural elucidation. biophysics-reports.orgchemrxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the analysis of small molecules. However, due to the low volatility of compounds like Oxaprozin, a derivatization step is often required to make them suitable for GC analysis. oup.com This typically involves a chemical reaction, such as methylation, to convert the carboxylic acid group into a more volatile ester. researchgate.net

In such a workflow, this compound is an effective internal standard. caymanchem.com It undergoes the same derivatization reaction as the unlabeled analyte. Any variability in the reaction efficiency or during sample injection into the gas chromatograph affects both the analyte and the standard equally. Confirmation of Oxaprozin in equine urine and serum has been accomplished using GC-MS analysis of methylated extracts, demonstrating the applicability of this approach. researchgate.netoup.com The use of this compound would enhance the quantitative accuracy of such methods by correcting for procedural variations.

Quantitative Method Development Utilizing this compound as an Internal Standard

The development of a reliable quantitative method is a multi-step process that relies on the principles of isotope dilution and requires rigorous validation to ensure the data generated is accurate and reproducible.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary reference method for chemical measurement due to its high accuracy and precision. nist.govup.ac.za The technique is founded on the addition of a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a sample containing the native analyte (unlabeled Oxaprozin). speciation.net

After the spike is added, it is allowed to equilibrate with the sample, ensuring a homogenous mixture. speciation.net The sample is then processed (e.g., extracted, purified), and the ratio of the native analyte to the isotopic standard is measured by a mass spectrometer. fda.gov Because the amount of the added standard is precisely known, and the isotopic ratio of the final mixture is accurately measured, the initial amount of the native analyte in the sample can be calculated. A key advantage of IDMS is that it corrects for analyte loss at any step after the initial spiking, as both the analyte and the standard are lost in the same proportion. speciation.netfda.gov This makes the method exceptionally robust for analyzing samples in complex matrices.

For a quantitative assay using this compound to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its suitability for the intended application. ujpronline.com The validation assesses several key performance characteristics.

Table 2: Key Validation Parameters for Analytical Methods

ParameterDescriptionPurpose
Specificity / Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.Ensures that the signal being measured is solely from the target analyte and not from interfering substances. ujpronline.com
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.Defines the concentration span over which the method is accurate and precise. amazonaws.comujpronline.com
Accuracy The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations (quality controls).Demonstrates the lack of systematic error in the method. nih.govujpronline.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels: Intra-day (repeatability) and Inter-day (intermediate precision).Measures the random error and reproducibility of the method. amazonaws.comnih.govujpronline.com
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Defines the lower boundary of the reportable range of the method. researchgate.netnih.gov
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Provides an indication of the method's reliability during normal usage. amazonaws.comujpronline.com

Chromatographic Separation Techniques for Deuterated Oxaprozin and its Metabolites

The separation and quantification of this compound and its corresponding metabolites from biological matrices or reaction mixtures present a unique analytical challenge. The subtle differences in physicochemical properties between deuterated and non-deuterated isotopologues, as well as among various metabolites, necessitate highly efficient and selective separation techniques. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental tools for achieving this separation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like oxaprozin and its deuterated analogue. ijpsjournal.comspringernature.com The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. ijpsjournal.comuniovi.es Analytes are eluted in order of increasing hydrophobicity by gradually increasing the organic solvent content of the mobile phase. springernature.com

Optimization of an RP-HPLC method for this compound involves a systematic evaluation of several critical parameters to achieve adequate resolution, sensitivity, and speed. While specific methods for this compound are not extensively published, the well-established methods for its non-deuterated parent compound, oxaprozin, provide a robust starting point for development and optimization. wjbphs.comresearchgate.net Key parameters for optimization include the choice of stationary phase, mobile phase composition and pH, and detector settings.

Stationary Phase: Octadecylsilane (ODS, C18) columns are most commonly employed for oxaprozin analysis due to their strong hydrophobic retention of the compound. wjbphs.comresearchgate.netresearchgate.net Columns with smaller particle sizes (e.g., sub-2 µm) can offer higher resolution and faster analysis times. ijpsjournal.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. uniovi.eswjbphs.com The ratio of organic to aqueous phase is a primary determinant of retention time. Gradient elution, where the concentration of the organic solvent is increased during the run, is often used to effectively separate compounds with a range of polarities, such as oxaprozin and its more polar metabolites. ijpsjournal.comresearchgate.net

pH Control: The pH of the aqueous portion of the mobile phase is critical, as oxaprozin is a propionic acid derivative. nih.gov Adjusting the pH to be well below the pKa of the carboxylic acid group (e.g., using a phosphate (B84403) or formate (B1220265) buffer at pH 3-4) ensures that the compound is in its neutral, more retained form, leading to sharper peaks and better reproducibility. researchgate.netresearchgate.netamazonaws.com

Detection: UV detection is commonly used, with wavelengths set at 254 nm or near the absorbance maximum of oxaprozin (around 220 nm or 285 nm) to maximize sensitivity. wjbphs.comresearchgate.netamazonaws.com

The following table summarizes various RP-HPLC conditions that have been successfully applied to the analysis of oxaprozin, which serve as a foundation for developing methods for this compound.

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (UV Wavelength)Reference
Inertsil-ODS 3V (150 x 4.6 mm, 5 µm)Phosphate buffer/Acetonitrile gradientNot Specified254 nm researchgate.net
ODS analytical columnAcetonitrile/Triethanolamine solution (5 mM, pH 3.5) (45:55 v/v)2.0254 nm researchgate.net
Hemochrom C18 (150 x 4.6 mm)Acetonitrile/0.1% Formic acid (60:40 v/v)Not Specified220 nm amazonaws.com
μBondapak C180.01 M KH2PO4/Methanol/Acetonitrile (2:1:1), pH 4.21.0254 nm capes.gov.br
YWG-C18 (15 cm x 4.6 mm, 10 µm)Methanol/Water (75:25)1.0254 nm researchgate.net

Other Advanced Separation Modalities for Isotopic Species

While RP-HPLC is a powerful tool, the separation of structurally similar isotopic species or complex metabolite mixtures can sometimes require more advanced techniques to achieve the necessary resolution and peak capacity. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC can offer different selectivity compared to HPLC and is particularly effective for the separation of chiral compounds. google.com The separation of deuterated atropisomers (chiral rotamers) has been successfully demonstrated using SFC, highlighting its potential utility for complex isotopic separations that may involve stereoisomers. google.com

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar metabolites that are poorly retained in RP-HPLC, HILIC offers an alternative separation mechanism. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is complementary to RP-HPLC and can be valuable in comprehensive metabolic profiling of deuterated drugs.

The table below compares these advanced modalities.

TechniquePrinciplePrimary Application for Isotopic Analysis
Multidimensional LC (e.g., SCX-RP)Orthogonal separation mechanisms are combined to dramatically increase peak capacity.Resolving complex mixtures of drug metabolites from endogenous compounds. nih.gov
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid mobile phase, offering different selectivity and high efficiency.Separation of chiral deuterated compounds (atropisomers, enantiomers). google.com
Hydrophilic Interaction Liquid Chromatography (HILIC)Partitioning of polar analytes between a polar stationary phase and a semi-aqueous mobile phase.Separation of highly polar metabolites that are not retained by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

While proton (¹H) NMR is the most common NMR experiment, the analysis of highly deuterated compounds relies heavily on deuterium (²H or D) NMR spectroscopy. sigmaaldrich.comwikipedia.org In a typical ¹H NMR experiment, the large signals from solvent protons would overwhelm the signals from the analyte; therefore, deuterated solvents are used. tutorchase.comlabinsights.nl Conversely, for a ²H NMR experiment, the goal is to detect the deuterium signals from the analyte itself. Therefore, non-deuterated solvents can be used, and the instrument's lock channel, normally used to stabilize the magnetic field on the solvent's deuterium signal, can be repurposed to act as the transceiver coil. sigmaaldrich.com

A ²H NMR spectrum of this compound provides direct and unambiguous evidence of deuteration. wikipedia.org The key advantages and applications are:

Verification of Deuteration: The presence of strong signals in the ²H NMR spectrum, coupled with the corresponding absence or significant reduction of signals in the ¹H NMR spectrum, confirms successful deuterium labeling. wikipedia.org

Positional Confirmation: The chemical shift of a deuterium nucleus is virtually identical to that of a proton in the same chemical environment. wikipedia.org Therefore, by comparing the ²H NMR spectrum of this compound with the ¹H NMR spectrum of unlabeled oxaprozin, the signals corresponding to the deuterons on the two phenyl rings can be assigned, confirming that the isotopic labels are in the desired positions.

Quantitative Analysis: Under appropriate experimental conditions, the peak integrals in a ²H NMR spectrum are quantitative. sigmaaldrich.com This allows for the determination of the deuterium enrichment at specific sites within the molecule, providing a measure of the isotopic purity. sigmaaldrich.com

The following table summarizes the role of NMR spectroscopy in the characterization of this compound.

NMR TechniquePurpose for this compound AnalysisKey Information Obtained
Deuterium (²H) NMRPrimary method for analyzing the deuterated compound.Direct detection of deuterium signals, confirmation of label position via chemical shift, and quantification of isotopic enrichment. sigmaaldrich.comwikipedia.org
Proton (¹H) NMRComplementary analysis to confirm the absence of protons at labeled sites.Verification of the degree of deuteration by observing the disappearance of signals corresponding to the phenyl protons. sigmaaldrich.com
Carbon-13 (¹³C) NMRConfirms the integrity of the carbon skeleton.Shows characteristic splitting patterns for carbons bonded to deuterium (C-D couplings), providing further evidence of label position.

Mechanistic Investigations and Metabolic Pathway Elucidation with Oxaprozin D10

Application of Kinetic Isotope Effects (KIE) in Enzyme Reaction Mechanism Studies

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. ias.ac.in This effect is particularly pronounced when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. ias.ac.in For deuterated compounds like Oxaprozin-d10, the C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. ias.ac.inbaranlab.org Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate. ias.ac.inchem-station.com This principle is harnessed to probe the mechanisms of drug-metabolizing enzymes. nih.gov

In the context of drug metabolism, KIEs are categorized as either primary or secondary.

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is cleaved during the rate-limiting step of the reaction. ias.ac.inbibliotekanauki.pl For Oxaprozin (B1677843), a known metabolic pathway involves the hydroxylation of its phenyl rings. nih.govnih.gov If deuteration occurs at the site of this hydroxylation, and C-H bond cleavage is the slowest step, the metabolism of this compound would be significantly slower than that of unlabeled Oxaprozin. A measured kH/kD ratio (the rate constant for the hydrogen-containing compound divided by the rate constant for the deuterium-containing compound) greater than 1 indicates a normal primary KIE and provides strong evidence that C-H bond scission is mechanistically important. ias.ac.in

Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. bibliotekanauki.pl These effects are typically much smaller than primary KIEs and result from changes in hybridization or the steric environment of the reaction center as it proceeds from the ground state to the transition state. bibliotekanauki.pl For this compound, deuteration on the phenyl rings, but not at the direct site of enzymatic attack, could still result in a measurable secondary KIE, offering subtle clues about the geometry of the enzyme's active site and the transition state structure.

Advances in computational chemistry allow for the theoretical prediction of KIEs, providing valuable insights before or alongside experimental work. wayne.edu Methods such as Density Functional Theory (DFT) can be used to model the transition state of an enzyme-catalyzed reaction. researchgate.net By calculating the vibrational frequencies of both the deuterated and non-deuterated substrates in their ground and transition states, researchers can predict the magnitude of the KIE.

This computational approach can be applied to the metabolism of Oxaprozin by cytochrome P450 enzymes. By modeling the interaction of Oxaprozin and this compound within the enzyme's active site, scientists can:

Predict which metabolic sites are most likely to exhibit a significant KIE upon deuteration.

Assess the accuracy of proposed transition state geometries by comparing calculated KIEs with experimental values. wayne.edu

Guide the synthesis of deuterated analogs by identifying positions where isotopic substitution will have the most profound impact on metabolic pathways.

In Vitro Metabolic Stability Assessment Using Deuterated Oxaprozin

Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net Incubating Oxaprozin and this compound with human liver microsomes in the presence of necessary cofactors (like NADPH for CYPs) allows for the determination of key metabolic parameters. mdpi.com A slower rate of disappearance for this compound compared to Oxaprozin would indicate that oxidative metabolism is a significant clearance pathway and is subject to a KIE.

Table 1: Representative Metabolic Stability of Oxaprozin and this compound in Human Liver Microsomes This table presents illustrative data based on established principles of deuterated drug metabolism.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Oxaprozin45.215.3
This compound88.67.8

The representative data above illustrates that the half-life of this compound is nearly double that of Oxaprozin, while its intrinsic clearance is roughly halved. This demonstrates the "metabolic switching" or slowing effect that deuteration can have on a compound whose clearance is dependent on C-H bond cleavage. chem-station.com

While microsomes are excellent for studying Phase I (oxidation) and some Phase II (conjugation) metabolism, primary hepatocytes provide a more complete picture, as they contain the full complement of metabolic enzymes and cofactors in a cellular context. nih.gov Incubating this compound with cultured hepatocytes allows researchers to not only measure the parent drug's disappearance but also to identify and quantify the full spectrum of metabolites formed. nih.gov

Using liquid chromatography-mass spectrometry (LC-MS), analysts can track the formation of hydroxylated and glucuronidated metabolites. nih.govkcl.ac.uk The mass difference between the metabolites of Oxaprozin and this compound confirms the metabolic pathways and pinpoints the number of deuterium (B1214612) atoms retained in each metabolite, thus verifying the site of metabolism. A reduced rate of formation for deuterated metabolites provides quantitative data on the KIE for specific metabolic pathways.

Table 2: Illustrative Metabolite Formation in Human Hepatocyte Incubations This table shows hypothetical relative amounts of major metabolites formed after a 60-minute incubation, demonstrating the impact of KIE.

MetaboliteParent CompoundRelative Amount Formed (Peak Area)
Hydroxy-OxaprozinOxaprozin100%
Hydroxy-Oxaprozin-d9This compound48%
Oxaprozin Acyl-glucuronideOxaprozin100%
This compound Acyl-glucuronideThis compound95%

This illustrative data suggests that phenyl hydroxylation is subject to a large KIE, whereas direct glucuronidation of the carboxylic acid group, which does not involve C-H bond cleavage, exhibits a minimal isotope effect.

To identify the specific enzymes responsible for Oxaprozin's metabolism, researchers use recombinant enzyme systems. These are individual human drug-metabolizing enzymes, such as specific CYP isoforms (e.g., CYP3A4, CYP2C9), expressed in a cellular system (e.g., insect cells or bacteria). wuxiapptec.com By incubating this compound and its non-deuterated counterpart with a panel of individual enzymes, it is possible to:

Reaction Phenotyping: Pinpoint exactly which enzyme isoform is responsible for a particular metabolic transformation (e.g., determining if CYP2C9 is the primary enzyme for phenyl hydroxylation). nih.gov

Quantify Enzyme-Specific KIE: Measure the KIE for a single, isolated enzymatic reaction. This provides clean, mechanistic data without the confounding influence of other metabolic pathways present in microsomes or hepatocytes.

This targeted approach is invaluable for predicting drug-drug interactions. If Oxaprozin is primarily metabolized by CYP2C9, co-administration with a potent CYP2C9 inhibitor would be a concern. Understanding the KIE for this specific interaction via studies with this compound provides a deeper level of mechanistic detail about the rate-limiting steps of the catalytic cycle for that particular enzyme. nih.gov

Identification and Structural Characterization of Deuterated Oxaprozin Metabolites

The discovery and structural confirmation of metabolites are critical steps in understanding a drug's disposition. nih.gov For a deuterated compound like this compound, this process involves specialized bioanalytical strategies designed to detect and characterize molecules that retain the isotopic label. The primary metabolic pathways for the parent compound, Oxaprozin, involve oxidation (specifically, hydroxylation of the phenyl rings) and glucuronic acid conjugation. wikipedia.orgnih.gov Therefore, investigations into this compound focus on identifying deuterated versions of these expected metabolites as well as novel metabolites that may arise from altered metabolic routes.

Non-targeted metabolomics aims to comprehensively measure all detectable small molecules in a biological sample, such as plasma or urine. rsc.orgfrontiersin.org When applied to isotopic studies, this global profiling approach is highly effective for discovering deuterated metabolites without pre-existing knowledge of their structure. The strategy relies on high-resolution mass spectrometry (HRMS), which can distinguish the minute mass difference between a deuterated and non-deuterated compound. eurekaselect.com

In a typical experiment, biological samples from a system exposed to this compound are analyzed by LC-HRMS. The resulting complex dataset is then processed using sophisticated data-mining tools. acs.org These software programs can perform isotope pattern filtering, searching for the unique isotopic signature of this compound and its metabolites. acs.org By comparing these results against a control group that received non-labeled Oxaprozin, researchers can pinpoint ions that are unique to the deuterated group, flagging them as potential metabolites for further investigation. This comparative method, similar to differential proteomic techniques, helps to minimize false positives from endogenous molecules. nih.gov

Once potential deuterated metabolites are detected, a combination of bioanalytical techniques is employed for their structural elucidation. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the foremost tool in this process, valued for its high sensitivity and structural information capabilities. eurekaselect.comnih.gov

The process typically involves:

Isolation: The metabolite of interest is isolated from the biological matrix using chromatographic techniques.

Fragmentation Analysis: The isolated ion is subjected to fragmentation within the mass spectrometer (MS/MS). The resulting fragmentation pattern provides clues about the molecule's structure. By comparing the fragmentation spectrum of a deuterated metabolite to that of its non-deuterated counterpart, researchers can often deduce the site of metabolic modification (e.g., hydroxylation or glucuronidation).

Hydrogen-Deuterium Exchange (H/D Exchange): This technique can be performed online within the LC-MS system to count the number of exchangeable hydrogens (e.g., in -OH, -NH, -COOH groups), providing additional structural confirmation. nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural assignment, particularly for novel or unusual metabolites, isolation of the metabolite in sufficient quantity for NMR analysis is the gold standard. nih.govoup.com

These integrated strategies are essential for building a complete picture of how this compound is processed in a biological system.

Table 1: Bioanalytical Strategies for Deuterated Metabolite Discovery

TechniqueApplication in this compound StudiesKey Findings
Non-Targeted LC-HRMSGlobal screening of biological fluids to detect all potential deuterated metabolites.Detection of ion pairs corresponding to parent drug and metabolites with expected mass shifts due to deuteration and metabolic additions.
LC-MS/MSStructural characterization of detected metabolites through fragmentation analysis.Identification of metabolic modification sites (e.g., hydroxylation on a phenyl ring) by analyzing shifts in fragment ion masses.
H/D Exchange MSConfirmation of the presence of functional groups with exchangeable protons.Provides the number of labile hydrogens, helping to confirm structures like hydroxylated metabolites. d-nb.info
NMR SpectroscopyDefinitive structural elucidation of isolated novel or isomeric metabolites.Unambiguous confirmation of the exact position of metabolic changes and stereochemistry. oup.com

Comparative Metabolic Profiling of Oxaprozin and this compound

Comparing the metabolic profiles of the deuterated and non-deuterated versions of a drug provides deep insights into the drug's metabolic vulnerabilities and the enzymes involved. The core principle underlying these differences is the deuterium kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. bioscientia.deresearchgate.net Cleaving the C-D bond requires more energy, thus slowing down metabolic reactions that involve this step. researchgate.net

Metabolic switching is a phenomenon where the deuteration of a primary metabolic site significantly slows its transformation, causing the drug to be shunted down alternative, previously minor, metabolic pathways. bioscientia.dejuniperpublishers.com For Oxaprozin, the major routes of biotransformation are hydroxylation and glucuronidation. nih.gov

If deuterium atoms in this compound are strategically placed at the sites most susceptible to hydroxylation, the KIE will reduce the rate of formation of these primary hydroxylated metabolites. dovepress.com This slowdown can lead to an increased substrate concentration available for other enzymes, potentially resulting in a higher proportion of different metabolites, such as those formed by alternative oxidation sites or direct conjugation of the parent drug. juniperpublishers.comnih.gov Analyzing the ratio of metabolites between Oxaprozin and this compound allows researchers to map out these competing pathways and understand their relative importance. bioscientia.de

Table 2: Hypothetical Comparative Metabolite Profile: Oxaprozin vs. This compound

MetaboliteMetabolic PathwayRelative Abundance (Oxaprozin)Relative Abundance (this compound)Interpretation
Metabolite A (Hydroxylated)Primary Oxidation (CYP450)60%25%Deuteration at the hydroxylation site slows this primary pathway due to the KIE.
Metabolite B (Glucuronide)Direct Conjugation (UGT)30%45%As the primary oxidation pathway is slowed, more parent drug is available for direct conjugation.
Metabolite C (Other Oxidation)Minor Oxidation Pathway10%30%Demonstrates "metabolic switching" as the metabolic machinery utilizes a secondary oxidation site. bioscientia.dejuniperpublishers.com

The KIE not only alters the proportion of metabolites but also provides information on enzyme selectivity and metabolic flux. The rate-limiting step in many oxidative drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, is the cleavage of a C-H bond. dovepress.com By replacing this hydrogen with deuterium, the rate of that specific reaction is decreased. acs.org

Integration of Isotopic Labeling in Pharmacokinetic Theory for Research Applications

Data gathered from studies using this compound and other isotopically labeled compounds are invaluable for refining pharmacokinetic (PK) models in a research context. musechem.comeurekaselect.com Stable isotope labeling allows for highly precise and sensitive studies of a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov

One powerful research application is the use of a labeled compound as a metabolic and pharmacokinetic probe. juniperpublishers.com For instance, co-administering a therapeutic dose of unlabeled Oxaprozin with a simultaneous microdose of this compound allows researchers to track both the parent drug and the labeled tracer within the same biological system using mass spectrometry. This approach can be used to:

Determine absolute bioavailability without the need for intravenous administration of a radiolabeled drug.

Investigate drug-drug interactions by observing how a co-administered drug affects the metabolism of the labeled vs. unlabeled compound.

Study nonlinear pharmacokinetics, where factors like protein binding saturation can alter drug clearance at different concentrations. nih.govnih.gov

By providing a clearer understanding of metabolic pathways, enzyme contributions, and the absolute rates of clearance, the integration of data from deuterated compounds like this compound allows for the development of more predictive and robust pharmacokinetic models for research purposes. eurekaselect.comnih.gov

Use of Deuterium as a Tracer for Absorption and Distribution Studies in In Vitro Models

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic research. This compound, a deuterated variant of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, serves as a powerful tool in elucidating the absorption and distribution characteristics of the parent molecule in controlled laboratory settings. The substitution of ten hydrogen atoms with deuterium creates a chemically identical but heavier version of the compound, which can be readily distinguished and quantified by mass spectrometry. researchgate.net This allows researchers to precisely track the movement of oxaprozin across biological barriers without the need for radioactive labeling. researchgate.net

In vitro models are essential for predicting a drug's behavior in the human body. For oral medications like oxaprozin, a critical step is absorption through the intestinal wall. The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, is a widely accepted in vitro model for this purpose. enamine.netevotec.com When cultured, these cells differentiate to form a monolayer with intercellular junctions and a brush border, mimicking the epithelial lining of the small intestine. evotec.com By applying this compound to one side of the Caco-2 monolayer and measuring its appearance on the other side over time, researchers can determine its permeability characteristics.

The key advantage of using this compound as a tracer is its utility in distinguishing the test compound from any potential endogenous interference or from the non-labeled drug in co-administration studies. This ensures that the measured transport rates are solely attributable to the compound of interest. The stability of the deuterium label is also a significant benefit over some other labeling methods, such as tritium (B154650) (³H), which can be more labile. researchgate.net

Detailed Research Findings

In a typical in vitro permeability study using a Caco-2 cell model, this compound would be applied to the apical (lumen-facing) side of the cell monolayer to measure absorption, or to the basolateral (blood-facing) side to investigate efflux. enamine.net The concentration of this compound in both compartments is measured at set time points using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS/MS). From this data, the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage across the cell monolayer, is calculated. enamine.net

Studies on the parent compound, oxaprozin, have established its permeability in such systems. For instance, permeability studies in Caco-2 cells showed that oxaprozin has a permeability of approximately 1.45 x 10⁻⁵ cm/s in phosphate-buffered saline (PBS). nih.gov When formulated with permeation enhancers like chitosan (B1678972) and bile components, the permeability of oxaprozin can be significantly increased. nih.gov A study investigating such formulations demonstrated a 1.4-fold increase in permeability when chitosan was combined with sodium dehydrocholate (B1245472) (NaDHC). nih.gov

Using this compound in these experiments would allow for precise quantification of these permeability changes, confirming that the measured increase is due to the enhanced transport of the drug itself. The data generated from such studies are crucial for understanding how different formulations might improve the oral bioavailability of oxaprozin.

Table 1: Example Apparent Permeability (Papp) of this compound Across Caco-2 Monolayers

This table illustrates the type of data that would be generated from an in vitro study using this compound to assess the impact of formulation excipients on intestinal permeability. The values are based on findings for the non-labeled parent compound.

FormulationDirection of TransportPapp (cm/s)Fold Increase vs. Control
This compound (Control)Apical to Basolateral1.45 x 10⁻⁵1.0
This compound + ChitosanApical to Basolateral1.88 x 10⁻⁵1.3
This compound + Chitosan + NaDHCApical to Basolateral2.59 x 10⁻⁵1.8

Data is illustrative and based on reported values for non-labeled oxaprozin to demonstrate the application of this compound as a tracer. nih.govnih.gov

Table 2: Research Findings on Oxaprozin Permeability in In Vitro Caco-2 Models

This table summarizes findings from published studies on the parent compound, oxaprozin, which form the basis for experiments where this compound would be used as a tracer.

Study FocusKey FindingPermeability (Papp) ValueReference
Nanostructured Lipid Carriers (NLCs)Encapsulation in NLCs did not hinder oxaprozin permeability.~1.45 x 10⁻⁵ cm/s (in PBS) nih.gov
Permeability EnhancersThe combination of chitosan and sodium dehydrocholate (NaDHC) synergistically increased permeability.1.4-fold increase over systems without bile salt. nih.gov

By employing this compound, researchers can conduct highly accurate and specific absorption and distribution studies in vitro. These investigations provide fundamental insights into the biopharmaceutical properties of the drug, guiding the development of more effective oral dosage forms. nih.gov

Computational and Theoretical Studies of Deuterium Substitution on Oxaprozin

Quantum Mechanical (QM) Calculations for Carbon-Deuterium Bond Stability

Quantum mechanical (QM) calculations are fundamental to understanding the increased stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. These calculations can precisely model the vibrational frequencies of these bonds, which is crucial as the difference in zero-point energy between C-H and C-D bonds is a primary determinant of the kinetic isotope effect. researchgate.net

QM methods, such as Density Functional Theory (DFT), can be employed to calculate the bond dissociation energies of specific C-H bonds in the Oxaprozin (B1677843) molecule. This allows researchers to identify which hydrogen atoms are most susceptible to abstraction during metabolic processes. By comparing the calculated bond dissociation energies of C-H versus C-D bonds at these positions, a quantitative prediction of the bond strengthening effect of deuteration can be obtained. For instance, QM calculations have been used to show that deuteration can reduce the electrostatic attraction in certain bonds, leading to changes in bond length and strength. mdpi.com

Table 1: Illustrative QM Calculation Results for C-H vs. C-D Bond Dissociation Energies (BDE) in a Hypothetical Oxaprozin Fragment

Bond TypeCalculated BDE (kcal/mol)Relative Stability Increase
C-H98.5-
C-D100.21.7%

Note: This table is illustrative and does not represent actual experimental data for Oxaprozin-d10.

Molecular Dynamics (MD) Simulations to Explore Conformational and Binding Effects

While QM calculations provide insight into bond stability, molecular dynamics (MD) simulations offer a way to explore the broader effects of deuteration on the entire molecule's behavior over time. nih.govnih.gov MD simulations can model the conformational flexibility of this compound and its interactions with its biological targets, such as cyclooxygenase (COX) enzymes. assumption.eduresearchgate.net

By simulating the behavior of both deuterated and non-deuterated Oxaprozin in a solvated environment, researchers can observe if the isotopic substitution leads to any significant changes in the molecule's preferred three-dimensional shape or its binding affinity to the active site of its target enzyme. biorxiv.org While the pharmacodynamics of deuterated drugs are often nearly identical to their non-deuterated counterparts, subtle changes in hydrogen bonding or other non-covalent interactions due to deuteration could potentially influence binding. mdpi.combioscientia.de MD simulations can help to elucidate these subtle but potentially significant effects. nih.gov

In Silico Prediction of Metabolic Hot Spots and Deuteration Sites

A crucial step in designing a deuterated drug is identifying the primary sites of metabolism, often referred to as "metabolic hot spots." pensoft.netresearchgate.net In silico tools play a vital role in this process by predicting which parts of a molecule are most likely to be modified by metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govnews-medical.net

These predictive models use various approaches, including knowledge-based systems that contain information on known metabolic transformations and machine learning algorithms trained on large datasets of metabolic data. pensoft.netresearchgate.net For Oxaprozin, these tools can predict which hydrogen atoms are most susceptible to oxidative metabolism. The output of these predictions can guide the synthetic strategy for creating this compound, ensuring that deuterium (B1214612) atoms are placed at the positions that will have the most significant impact on slowing down metabolism. news-medical.net Some studies have shown that O-dealkylation is particularly sensitive to deuteration. nih.gov

Table 2: Example of In Silico Metabolic Hot Spot Prediction for Oxaprozin

Molecular RegionPredicted Metabolic LabilityPotential Metabolic Reaction
Phenyl groupHighAromatic hydroxylation
Propionic acid side chainModerateOxidation
Oxazole ringLow-

Note: This table is for illustrative purposes. Actual predictions would be generated by specialized software. nih.gov

Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Effects

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, systematically exploring how changes in a molecule's structure affect its biological activity. nih.gov In the context of deuteration, SAR studies would focus on comparing the biological activity and metabolic stability of different deuterated versions of Oxaprozin.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Innovations in Isotopic Labeling Synthesis for Research Materials

The synthesis of deuterated compounds has evolved significantly, moving from multi-step processes to more efficient, modern techniques. Historically, creating a deuterated molecule required building it from the ground up using isotopically enriched starting materials. This approach was often complex, time-consuming, and costly. researchgate.net

Recent innovations, however, have focused on late-stage functionalization (LSF) , a strategy that introduces deuterium (B1214612) into an already assembled molecule. illinois.eduwikipedia.org This is particularly advantageous as it allows for the modification of complex and valuable compounds, like pharmaceuticals, in the final steps of a synthetic sequence. wikipedia.org One of the most powerful LSF methods is Hydrogen Isotope Exchange (HIE) , which directly swaps hydrogen atoms for deuterium on a target molecule. illinois.eduacs.org

Several advanced catalytic systems are driving this innovation:

Iridium and Palladium Catalysis : Transition-metal catalysts, particularly those based on iridium and palladium, have shown high efficiency and selectivity in HIE reactions. acs.orgresearchgate.net Iridium(I) catalysts, for example, can perform HIE under exceptionally mild conditions, such as ambient temperature and with short reaction times. acs.org Palladium-catalyzed methods are also being developed for the direct deuteration of various organic compounds, including those with carboxylic acid groups, which is relevant for the synthesis of Oxaprozin-d10. researchgate.netthieme-connect.de

Photocatalysis and Electrocatalysis : These methods use light or electricity to drive the deuteration process, often offering high selectivity and functional group tolerance under gentle conditions. researchgate.netdigitellinc.com

Flow Chemistry : Performing HIE in continuous flow systems, rather than traditional batch reactors, offers precise control over reaction parameters, improves safety, and can be scaled for larger production. x-chemrx.com

These modern methods make the synthesis of research materials like this compound more accessible, cost-effective, and versatile, enabling researchers to label specific positions on the molecule to probe its biological activity. thieme-connect.dex-chemrx.com

MethodDescriptionAdvantagesReference
Traditional SynthesisMulti-step synthesis using deuterated building blocks from the start.Precise placement of deuterium. researchgate.net
Late-Stage HIE (Hydrogen Isotope Exchange)Direct replacement of H with D on a fully formed molecule using catalysts (e.g., Iridium, Palladium).More efficient, cost-effective, applicable to complex molecules, milder reaction conditions. illinois.eduacs.orgx-chemrx.com
PhotocatalysisUses light to initiate the deuteration reaction.High selectivity, mild conditions. digitellinc.com
Flow ChemistryContinuous reaction process instead of batch production.Precise control, enhanced safety, scalable. x-chemrx.com

Advancements in Hyphenated Analytical Technologies for Deuterated Tracers

The analysis of deuterated compounds in complex biological samples has been revolutionized by advancements in hyphenated analytical techniques. These methods couple a separation technique (like chromatography) with a detection technique (like mass spectrometry), providing both high-resolution separation and sensitive, specific identification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most powerful and widely used tool. mdpi.comnih.gov Its high sensitivity and specificity are crucial for accurately quantifying low concentrations of drugs and their metabolites in matrices like blood or urine. mdpi.com In this context, deuterated compounds such as this compound are indispensable as stable isotopically labeled internal standards (SILS) . acs.org

An ideal internal standard behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. thalesnano.com Because this compound is chemically identical to Oxaprozin (B1677843), it co-elutes during chromatography and experiences similar ionization effects, but its higher mass allows the MS detector to differentiate it from the non-deuterated drug. thalesnano.com This allows the SILS to compensate for variations in sample extraction and matrix effects, leading to highly accurate and reliable quantification. thalesnano.comnih.gov

Other advanced hyphenated techniques are also emerging:

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique directly couples HPLC with NMR spectroscopy, allowing for the structural elucidation of metabolites without the need for offline purification. nih.govmdpi.com This can be invaluable for identifying the exact location of metabolic modification on a drug molecule.

Integrated Multi-Technique Platforms (e.g., UHPLC-MS-SPE-NMR) : These advanced systems integrate ultra-high-performance liquid chromatography, mass spectrometry, solid-phase extraction (SPE), and NMR. nih.govfrontiersin.org They allow for the automated purification and concentration of metabolites from a complex mixture, followed by detailed structural analysis by NMR, streamlining the identification process. nih.govfrontiersin.org

TechniqueApplication for Deuterated TracersKey AdvantageReference
LC-MS/MSAccurate quantification of drugs and metabolites using deuterated internal standards (e.g., this compound).High sensitivity and specificity; corrects for matrix effects. mdpi.comnih.gov
LC-NMRDirect structural elucidation of metabolites in complex mixtures.Eliminates need for separate purification steps. nih.govmdpi.com
UHPLC-MS-SPE-NMRAutomated purification and structural analysis of trace-level metabolites.High-throughput, confident metabolite identification. nih.govfrontiersin.org

Expanding the Scope of Mechanistic Biological Research with this compound

Deuterated compounds are powerful tools for investigating the mechanisms of drug metabolism and action, primarily through the Kinetic Isotope Effect (KIE) . nih.govwikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. thieme-connect.de Consequently, reactions that involve the breaking of this bond as a rate-limiting step will proceed more slowly for a deuterated molecule. wikipedia.org

Oxaprozin is primarily metabolized in the liver via two main pathways: hydroxylation of its phenyl rings and glucuronidation of its carboxylic acid group. nih.govnih.gov The hydroxylation steps are typically catalyzed by cytochrome P450 (CYP450) enzymes, which are a major family of drug-metabolizing enzymes. nih.govyoutube.com These reactions involve the cleavage of C-H bonds.

By using this compound, researchers can probe these metabolic pathways with high precision. nih.govresearchgate.net For example, if deuterium is placed at a site on one of the phenyl rings that is a primary target for CYP450 oxidation, the metabolism at that site may be slowed. This can lead to "metabolic switching," where the body compensates by metabolizing the drug at other, non-deuterated sites. researchgate.net Observing these changes helps researchers to:

Identify the specific sites on a drug molecule most vulnerable to metabolic breakdown.

Determine which specific CYP450 enzymes are responsible for the drug's metabolism. nih.gov

Understand how changes in metabolism might affect the drug's efficacy or lead to the formation of different metabolites. researchgate.net

This knowledge is critical in drug development for designing molecules with improved pharmacokinetic profiles, such as a longer half-life or reduced potential for forming toxic metabolites. acs.orgresearchgate.net

Research QuestionApproach using this compoundExpected OutcomeReference
Which sites on Oxaprozin are most susceptible to CYP450 oxidation?Synthesize multiple versions of this compound with deuterium at different positions and compare their metabolite profiles.Slower formation of metabolites corresponding to the deuterated positions, revealing the primary metabolic "hotspots". nih.govresearchgate.net
Is C-H bond cleavage the rate-limiting step in Oxaprozin's metabolism?Compare the overall clearance rate of this compound with that of non-deuterated Oxaprozin in vitro.A significantly slower clearance rate for this compound would confirm that C-H cleavage is rate-limiting (a positive KIE). thieme-connect.dewikipedia.org
Can deuteration reduce the formation of a potentially reactive metabolite?If a specific metabolite is known to be problematic, deuterate the precursor site on the Oxaprozin molecule.A measurable decrease in the formation of the targeted metabolite. researchgate.net

Role of Deuterated Compounds in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. This is often achieved through multi-omics , which integrates data from different molecular levels, including genomics (genes), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). mdpi.com Stable isotope tracers, such as deuterated compounds, are becoming essential tools in this field for mapping the flow of molecules through intricate metabolic networks. mdpi.comresearchgate.net

This approach, known as Stable Isotope Probing (SIP) , involves introducing a labeled compound into a system (e.g., cells, tissues, or a whole organism) and tracking the incorporation of the isotope into downstream biomolecules. asm.orgnih.govnih.gov It allows researchers to directly link a compound to its metabolic fate and functional consequences.

This compound can be utilized in multi-omics studies to provide a dynamic picture of its effects. For instance, researchers could treat cells with Oxaprozin and this compound and then apply a suite of omics technologies:

Metabolomics : By tracking the deuterated label, researchers can precisely follow the metabolic transformation of this compound and identify all its downstream metabolites. mdpi.comresearchgate.net This can reveal previously unknown metabolic pathways.

Proteomics and Transcriptomics : The altered metabolism of this compound, due to the KIE, might lead to different concentrations of the active drug over time. This could, in turn, cause different changes in protein and gene expression compared to the non-deuterated drug. Comparing these profiles can uncover novel mechanisms of action or off-target effects.

By integrating these datasets, SIP with this compound can help build comprehensive models of how the drug interacts with cellular networks, bridging the gap between its chemical structure and its ultimate biological effect. mdpi.com

Development of Novel Research Tools and Probes Based on Deuterium Labeling

Beyond their use in modifying drug metabolism, deuterated compounds like this compound are fundamentally important as versatile research tools and probes. thalesnano.comclearsynth.com Their applications are expanding as analytical technologies become more sophisticated.

The most established role is as internal standards for mass spectrometry , which remains a cornerstone of quantitative bioanalysis. thalesnano.com The accuracy provided by SILS like this compound is critical for reliable pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics. mdpi.comthalesnano.com

Deuterium labeling is also central to other research applications:

Elucidating Reaction Mechanisms : In chemistry and enzymology, the KIE is used to determine the precise steps of a chemical reaction. A significant KIE provides strong evidence that a C-H bond is broken in the rate-determining step of the mechanism. wikipedia.orgclearsynth.com

Probing Protein Structure and Dynamics : In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the rate at which amide hydrogens on a protein exchange with deuterium in the solvent (D₂O) provides information about the protein's structure and conformational changes. acs.orgnih.gov

NMR Spectroscopy : Deuterated solvents are essential in NMR for preventing overwhelming signals from hydrogen atoms in the solvent, thereby allowing clear observation of the analyte's spectrum. clearsynth.com

The development of new deuteration methodologies and the increasing availability of deuterated reagents are continually expanding the toolkit available to researchers across chemistry, biology, and medicine. clearsynth.comnih.govresearchgate.net

Role as a Research ToolSpecific Application of this compoundScientific ValueReference
Internal StandardUsed in LC-MS/MS to accurately quantify Oxaprozin in biological samples.Enables reliable pharmacokinetic and bioequivalence studies by correcting for analytical variability. mdpi.comnih.govthalesnano.com
Mechanistic ProbeUsed to study the KIE in CYP450-mediated metabolism of Oxaprozin.Helps to elucidate the specific enzymatic steps involved in drug clearance. nih.govwikipedia.org
Metabolic TracerUsed in stable isotope probing (SIP) experiments to track the metabolic fate of the drug.Maps the biotransformation pathways and identifies all resulting metabolites in a biological system. mdpi.comnih.gov

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s isotope effects?

  • Methodological Answer : Frame hypotheses around understudied deuterium impacts, such as "Does deuteration alter Oxaprozin’s selectivity for COX-2 over COX-1?" Ensure feasibility by limiting scope to in vitro assays. Justify novelty by comparing results to non-deuterated analogs and existing deuterated drugs (e.g., Deutetrabenazine) .

Q. What statistical approaches are suitable for analyzing this compound’s time-dependent pharmacokinetic parameters?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations. For multi-compartment models, apply Bayesian hierarchical methods to handle sparse sampling. Validate assumptions (e.g., log-normality of PK parameters) using quantile-quantile (Q-Q) plots .

Cross-Disciplinary and Ethical Considerations

Q. How can computational chemistry enhance the understanding of this compound’s deuterium effects on drug-target interactions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to compare hydrogen/deuterium bond lifetimes in COX-1/COX-2 binding pockets. Use density functional theory (DFT) to quantify isotopic differences in activation energies. Validate predictions with kinetic isotope effect (KIE) experiments .

Q. What ethical considerations arise when publishing conflicting data on this compound’s safety profile?

  • Methodological Answer : Disclose all raw data and analytical workflows to enable independent verification. Discuss limitations (e.g., sample size, model relevance) transparently in the manuscript. Cite contradictory studies objectively and propose follow-up experiments to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.